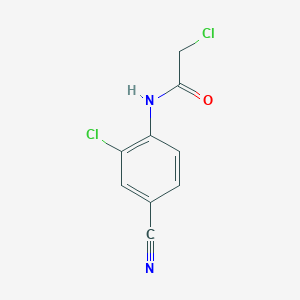
2-chloro-N-(2-chloro-4-cyanophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-chloro-4-cyanophenyl)acetamide, also known as CCNA, is a chemical compound that has been widely used in scientific research due to its unique properties. CCNA is a derivative of 2-chloroacetamide and 2-chloro-4-cyanophenylamine, and its synthesis method involves the reaction of these two compounds. In
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-chloro-4-cyanophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in bacterial, fungal, and cancer cell growth. This compound has been shown to inhibit the activity of DNA gyrase, which is an essential enzyme for bacterial DNA replication. It has also been reported to inhibit the activity of chitin synthase, which is an enzyme involved in fungal cell wall synthesis. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In bacterial and fungal cells, this compound disrupts cell wall synthesis and DNA replication, leading to cell death. In cancer cells, this compound induces apoptosis, leading to the death of cancer cells. This compound has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(2-chloro-4-cyanophenyl)acetamide has several advantages for use in lab experiments. It is relatively easy and inexpensive to synthesize, and it has a high purity and yield. This compound is also stable under a range of conditions, making it suitable for use in various assays. However, this compound has some limitations, including its toxicity and potential for off-target effects. Careful consideration should be given to the concentration and duration of exposure to this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-(2-chloro-4-cyanophenyl)acetamide. One area of interest is the development of this compound derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound in greater detail, particularly in cancer cells. Additionally, the potential use of this compound as a therapeutic agent for bacterial, fungal, and cancer infections should be explored further.
Métodos De Síntesis
The synthesis of 2-chloro-N-(2-chloro-4-cyanophenyl)acetamide involves the reaction of 2-chloroacetamide and 2-chloro-4-cyanophenylamine in the presence of a catalyst such as sodium hydroxide. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization. The yield of this compound is typically around 70-80%, and the purity can be as high as 99%.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-chloro-4-cyanophenyl)acetamide has been used in various scientific research studies, particularly in the field of medicinal chemistry. It has been reported to exhibit antibacterial, antifungal, and anticancer properties. This compound has been tested against a range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-chloro-N-(2-chloro-4-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-4-9(14)13-8-2-1-6(5-12)3-7(8)11/h1-3H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMOLDUHRLUFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


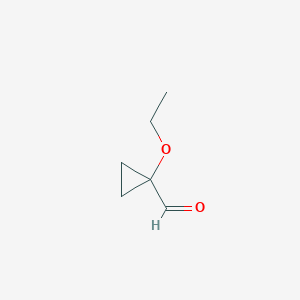
![1-(4-Chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7638372.png)
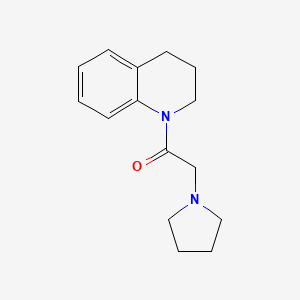

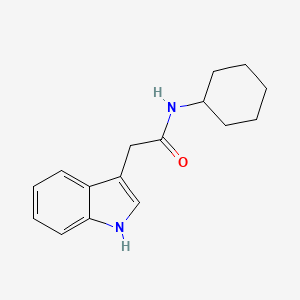
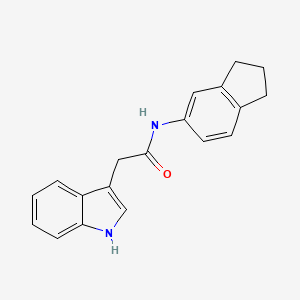
![5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7638418.png)
![4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide](/img/structure/B7638426.png)
![methyl N-[2-(azocan-1-yl)acetyl]carbamate](/img/structure/B7638430.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7638434.png)
![N-tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7638447.png)
![3-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638448.png)
![3-(1,3-Benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638451.png)